molecular formula C16H22Cl3NO B3839396 1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

Cat. No.: B3839396
M. Wt: 350.7 g/mol
InChI Key: ACELUDUVSYQUAT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride is a chemical compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to an octahydroisoquinoline skeleton. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the isoquinoline ring system. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often employ continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, including changes in mood, cognition, and motor function .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound also contains a dichlorophenyl group but has an imidazole ring instead of an isoquinoline ring.

    2,4-Dichlorophenoxyacetic acid: This compound is a systemic herbicide used to control broadleaf weeds.

The uniqueness of this compound lies in its specific isoquinoline structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO.ClH/c1-19-9-8-16(20)7-3-2-4-13(16)15(19)12-6-5-11(17)10-14(12)18;/h5-6,10,13,15,20H,2-4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACELUDUVSYQUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCC2C1C3=C(C=C(C=C3)Cl)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Reactant of Route 5
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride
Reactant of Route 6
1-(2,4-Dichlorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride

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